Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate
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Overview
Description
Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate is an organic compound with a complex structure that includes a conjugated diene system and a diphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate typically involves the reaction of methyl sorbate with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(diphenylmethylidene)hexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, including cycloaddition and rearrangement reactions. These interactions can lead to the formation of new chemical entities with unique properties and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Gomberg’s Dimer: This compound has a similar structure with a diphenylmethylidene group and is known for its stability and unique chemical properties.
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: Another compound with a similar conjugated diene system and phenyl groups.
Properties
CAS No. |
698389-87-6 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 4-benzhydrylidenehexa-2,5-dienoate |
InChI |
InChI=1S/C20H18O2/c1-3-16(14-15-19(21)22-2)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-15H,1H2,2H3 |
InChI Key |
OKVPHLXTYZSBPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C |
Origin of Product |
United States |
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